(+)-Eudesmin

Catalog No.
S580872
CAS No.
526-06-7
M.F
C22H26O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Eudesmin

CAS Number

526-06-7

Product Name

(+)-Eudesmin

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1

InChI Key

PEUUVVGQIVMSAW-RZTYQLBFSA-N

SMILES

Array

Synonyms

eudesmin

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

The exact mass of the compound Eudesmine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 674053. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of lignan in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Eudesmin (CAS 526-06-7) is a highly purified tetrahydrofurofuranoid lignan primarily sourced from Magnolia species and utilized as a premium analytical reference standard and bioactive probe. In industrial and pharmacological procurement, it is selected for its well-characterized role in modulating neuro-inflammatory pathways, inhibiting specific uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, and serving as a precise substrate for microbial biotransformation [1]. Unlike crude botanical extracts which suffer from batch-to-batch variability, procurement of high-purity (+)-eudesmin guarantees reproducible baseline data for in vitro screening, ADME/Tox profiling, and the quality control of traditional medicinal formulations such as Flos Magnoliae [2].

Substituting (+)-eudesmin with closely related in-class tetrahydrofurofuranoid lignans—such as magnolin, fargesin, or epimagnolin A—fundamentally compromises assay specificity and pharmacokinetic modeling. While these compounds co-occur in nature and share similar structural backbones, their binding affinities and metabolic pathways diverge significantly. For example, in allergic response assays, fargesin acts as a potent ORAI1 channel inhibitor, whereas (+)-eudesmin exhibits comparatively weak activity at the same target [1]. Conversely, (+)-eudesmin demonstrates superior potency in suppressing TNF-alpha production in macrophage models compared to magnolin [2]. Furthermore, in ADME/Tox profiling, substituting (+)-eudesmin with epimagnolin A alters UGT1A1 inhibition kinetics by nearly an order of magnitude [3]. Consequently, buyers must procure the exact (+)-eudesmin standard to prevent skewed drug-drug interaction data and ensure target-specific reproducibility.

Superior TNF-alpha Inhibition for Anti-Inflammatory Assay Baselines

In comparative screening of lignans isolated from Magnolia fargesii, (+)-eudesmin demonstrated the highest inhibitory potency against TNF-alpha production in LPS-stimulated RAW264.7 murine macrophages, achieving an IC50 of 51 μM. In the same assay, related lignans such as magnolin and lirioresinol-B dimethylether exhibited weaker inhibitory effects[1].

Evidence DimensionTNF-alpha Inhibition (IC50)
Target Compound Data(+)-Eudesmin: 51 μM
Comparator Or BaselineMagnolin / Lirioresinol-B dimethylether: >51 μM (weaker activity)
Quantified Difference(+)-Eudesmin is the most potent inhibitor among the tested co-occurring lignans.
ConditionsLPS-stimulated RAW264.7 murine macrophage cell line

Procuring (+)-eudesmin rather than magnolin ensures maximum assay sensitivity when establishing positive control baselines for macrophage-mediated inflammation models.

Distinct UGT1A1 Inhibition Kinetics for ADME/Tox Profiling

When evaluating the potential for drug-drug interactions via UDP-glucuronosyltransferase (UGT) inhibition, (+)-eudesmin noncompetitively inhibits UGT1A1 with a Ki value of 25.7 μM. In contrast, the closely related analog epimagnolin A is a drastically more potent inhibitor with a Ki of 3.6 μM [1].

Evidence DimensionUGT1A1 Inhibition (Ki)
Target Compound Data(+)-Eudesmin: 25.7 μM
Comparator Or BaselineEpimagnolin A: 3.6 μM
Quantified DifferenceEpimagnolin A is approximately 7.1 times more potent at inhibiting UGT1A1 than (+)-eudesmin.
ConditionsIn vitro human liver microsome assay (SN-38 glucuronidation)

For ADME/Tox screening, buyers must select the exact lignan standard, as substituting eudesmin with epimagnolin A will artificially inflate the perceived drug-drug interaction risk by nearly an order of magnitude.

Specific Precursor Suitability for Microbial Biotransformation

In microbial oxidation studies using Aspergillus niger, (+)-eudesmin is specifically metabolized into (+)-de-4′-O-methyleudesmin and (+)-pinoresinol. When (+)-magnolin is subjected to the exact same biocatalytic conditions, it transforms into entirely different products ((+)-de-O-methylmagnolin and (+)-de-4′-methyl-5′-hydroxymagnolin) [1].

Evidence DimensionBiotransformation Products (A. niger)
Target Compound Data(+)-Eudesmin yields (+)-pinoresinol
Comparator Or Baseline(+)-Magnolin yields (+)-de-O-methylmagnolin
Quantified DifferenceDivergent metabolic pathways resulting in completely distinct downstream lignan products.
ConditionsMicrobial oxidation by Aspergillus niger

For biocatalytic synthesis workflows, (+)-eudesmin is the strictly required precursor for generating pinoresinol derivatives, whereas magnolin cannot access this metabolic pathway.

Nanomolar Potency in Amyloid-β Neuroprotection Models

In cellular models of Alzheimer's disease toxicity, (+)-eudesmin demonstrated significant neuroprotective effects at extremely low concentrations. Co-incubation of PC12 cells and cortical neurons with 0.5 μM Amyloid-β oligomers (AβOs) and just 30 nM of (+)-eudesmin successfully restored cell viability and calcium transients compared to untreated AβO-exposed baselines [1].

Evidence DimensionEffective Neuroprotective Concentration
Target Compound Data(+)-Eudesmin: Active at 30 nM
Comparator Or BaselineUntreated AβO-exposed cells (High toxicity/cell death)
Quantified DifferenceSignificant restoration of cell viability at nanomolar dosing.
ConditionsPC12 cells and cortical neurons exposed to 0.5 μM AβOs for 24 hours

The ability to achieve efficacy at 30 nM makes (+)-eudesmin a highly efficient, low-dose lead compound for researchers procuring reference materials for neurodegenerative disease modeling.

Analytical Standard for Flos Magnoliae Quality Control

Due to its distinct pharmacokinetic profile and specific UGT enzyme interactions, (+)-eudesmin is a mandatory analytical reference standard for the chromatographic fingerprinting and quality control of traditional medicines derived from Magnolia species. Utilizing high-purity (+)-eudesmin ensures accurate quantification of the lignan profile, preventing the misidentification of closely related analogs like epimagnolin A which possess vastly different drug-drug interaction risks [1].

Positive Control in Macrophage-Mediated Inflammation Assays

Because (+)-eudesmin exhibits an IC50 of 51 μM against TNF-alpha production—outperforming related lignans like magnolin—it is the preferred reference inhibitor for standardizing LPS-stimulated RAW264.7 macrophage assays. Procurement of this specific compound allows laboratories to establish reliable, highly sensitive baselines for screening novel anti-inflammatory agents [2].

Substrate for Biocatalytic Pinoresinol Synthesis

In synthetic biology and medicinal chemistry workflows, (+)-eudesmin serves as a highly specific precursor for microbial biotransformation. When exposed to Aspergillus niger, it reliably yields (+)-pinoresinol and (+)-de-4′-O-methyleudesmin. Buyers in biocatalysis must select (+)-eudesmin over magnolin to successfully access this specific metabolic pathway [3].

Lead Compound for Nanomolar Neuroprotection Screening

Given its proven efficacy at 30 nM in restoring calcium transients and cell viability against Amyloid-β oligomer toxicity, (+)-eudesmin is an ideal candidate for procurement by neuroscience laboratories. It serves as a potent, low-dose reference compound for validating high-throughput screening models targeting Alzheimer's disease and neurite outgrowth [4].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

386.17293854 Da

Monoisotopic Mass

386.17293854 Da

Heavy Atom Count

28

UNII

3TPV0HJ9B0

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29106-36-3

Dates

Last modified: 08-15-2023
- Whiting. Natural Products Reports (1985). 2:195- Atal et al., Am. Journ. Chem. Soc. (1967). (c) 2228

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